An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromochroman-2-one
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromochroman-2-one
Abstract
6-Bromochroman-2-one is a heterocyclic compound featuring a bicyclic system that fuses a dihydropyranone ring with a bromine-substituted benzene ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the bromine atom and the lactone functionality. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for designing novel derivatives with targeted biological activities or material properties. This guide provides a detailed analysis of its molecular architecture, explores the conformational landscape of the flexible dihydropyranone ring, and outlines the definitive experimental protocols required for its structural elucidation and verification.
Core Molecular Identity and Properties
The foundational step in any detailed molecular analysis is the unambiguous identification of the compound. 6-Bromochroman-2-one is the saturated analog of 6-bromocoumarin, a crucial distinction as the saturation at the C3-C4 bond introduces conformational flexibility not present in the planar coumarin system.
The key identifiers and computed properties for 6-Bromochroman-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-bromo-3,4-dihydrochromen-2-one | [1] |
| Synonyms | 6-Bromochroman-2-one | [1] |
| CAS Number | 20921-00-0 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)OC(=O)C1 | |
| InChI Key | InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | [1] |
Molecular Structure: A Hybrid of Rigidity and Flexibility
The molecular structure of 6-Bromochroman-2-one is characterized by two fused rings: a rigid, planar brominated benzene ring and a non-planar, flexible dihydropyranone ring. The precise arrangement of atoms, including bond lengths and angles, dictates the molecule's overall shape and reactivity.
The Benzene Ring and Bromine Substituent
The benzene portion of the molecule retains its characteristic aromatic planarity. The bromine atom at the C6 position influences the electronic properties of the ring through inductive electron withdrawal (-I) and mesomeric electron donation (+M). This electronic perturbation can affect intermolecular interactions, such as halogen bonding and π-stacking, which are critical for crystal packing and receptor binding.
The Dihydropyranone Ring Geometry
Table 2: Predicted Structural Parameters for the Dihydropyranone Ring
| Parameter | Description | Expected Value | Rationale |
| C2=O Bond Length | Carbonyl double bond | ~1.21 Å | Typical for a six-membered ring lactone. |
| C2-O1 Bond Length | Lactone single bond | ~1.35 Å | Shorter than a typical C-O single bond due to resonance. |
| C3-C4 Bond Length | Aliphatic C-C bond | ~1.53 Å | Standard sp³-sp³ carbon-carbon bond. |
| ∠O1-C2-C3 | Angle within the lactone | ~118° | Influenced by the sp² hybridization of C2. |
| ∠C2-C3-C4 | Angle at C3 | ~110° | Approaching tetrahedral geometry, but strained by the ring. |
| ∠C3-C4-C4a | Angle at C4 | ~112° | Also near-tetrahedral, connecting to the benzene ring. |
Conformational Analysis: The Dynamic Nature of the Dihydropyranone Ring
The non-planar dihydropyranone ring is the most conformationally dynamic part of the molecule. It can exist in several low-energy conformations, such as a half-chair , sofa , or twist-boat . The equilibrium between these conformers is a critical determinant of the molecule's overall 3D shape in solution and its ability to interact with biological targets.
Theoretical studies on related 2-substituted chromanes have shown that the dihydropyran ring helicity is a key stereochemical feature.[3] For 6-Bromochroman-2-one, the ring is expected to exist primarily in a half-chair conformation, which effectively minimizes both angular and torsional strain. The molecule will rapidly interconvert between two mirror-image half-chair forms in solution, a process known as ring-flipping.
Caption: Conformational equilibrium of the dihydropyranone ring.
The energy barrier (ΔG‡) for this interconversion is typically low, leading to a dynamic equilibrium at room temperature. The presence of the planar benzene ring fused to the dihydropyranone ring restricts the available conformations compared to a simple cyclohexene ring. The C4a-O1 bond and the C4-C4a bond act as a rigid "anchor," with the C2 and C3 atoms being the most mobile.
Experimental Workflows for Structural Verification
Synthesizing technical accuracy with field-proven insights requires a multi-faceted approach to structural elucidation. The combination of spectroscopic and crystallographic techniques provides a self-validating system for confirming both the connectivity and the three-dimensional conformation of 6-Bromochroman-2-one.
Caption: Experimental workflow for structural verification.
Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[4] It provides an unambiguous 3D picture of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.[5]
Experimental Protocol:
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Crystallization: Grow single crystals of 6-Bromochroman-2-one suitable for diffraction (typically >0.1 mm). This is often achieved by slow evaporation or vapor diffusion from a supersaturated solution (e.g., in ethanol, ethyl acetate, or a hexane/dichloromethane mixture).[6]
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Data Collection: Mount a suitable crystal on a goniometer in a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until the model converges with the observed diffraction pattern.
This technique would definitively establish the solid-state conformation of the dihydropyranone ring and provide precise measurements of all geometric parameters.
In-Solution Structure: Spectroscopic Characterization
While crystallography describes the static, solid-state structure, spectroscopic methods are essential for confirming the molecular identity and probing its structure in solution.[7]
Table 3: Predicted Spectroscopic Data for 6-Bromochroman-2-one
| Technique | Expected Features | Rationale |
| ¹H NMR | • Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. • Aliphatic Region (δ 2.5-3.5 ppm): Two sets of signals for the -CH₂-CH₂- moiety, likely complex multiplets due to geminal and vicinal coupling. | The bromine atom and ether oxygen will influence the chemical shifts of the aromatic protons. The diastereotopic protons at C3 and C4 will show complex splitting. |
| ¹³C NMR | • Carbonyl (δ ~165-170 ppm): Signal for the C2 lactone carbonyl. • Aromatic (δ ~110-155 ppm): Six distinct signals for the aromatic carbons. • Aliphatic (δ ~20-40 ppm): Two signals for C3 and C4. | The chemical shifts are characteristic of the respective carbon environments in a chromanone system. |
| IR Spectroscopy | • ~1760-1780 cm⁻¹ (strong): Lactone C=O stretching vibration. • ~1470-1600 cm⁻¹: Aromatic C=C stretching. • ~1200-1250 cm⁻¹: Aryl-O-C stretching. • ~500-600 cm⁻¹: C-Br stretching. | These absorption frequencies are highly characteristic of the key functional groups present in the molecule.[8][9] |
| Mass Spectrometry | • Molecular Ion (M⁺): A pair of peaks at m/z 226 and 228 with nearly equal intensity (1:1 ratio). | This distinctive isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Conclusion
The molecular architecture of 6-Bromochroman-2-one is a compelling fusion of a rigid aromatic system and a conformationally dynamic heterocyclic ring. The bromine substituent at C6 provides a key site for synthetic modification and introduces specific electronic properties, while the non-planar dihydropyranone ring presents a flexible three-dimensional shape governed by a low-energy half-chair equilibrium. A comprehensive structural analysis, leveraging both high-resolution X-ray crystallography and a suite of spectroscopic techniques (NMR, IR, MS), is essential for fully characterizing this molecule. This detailed understanding is the cornerstone upon which further research into its applications in drug discovery and materials science can be built.
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